5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C21H24ClN3S |
|---|---|
Molecular Weight |
386.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methylprop-2-enylsulfanyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H24ClN3S/c1-13(2)12-26-18-11-17(21(4,5)6)23-20-19(14(3)24-25(18)20)15-7-9-16(22)10-8-15/h7-11H,1,12H2,2-6H3 |
InChI Key |
JZRBNSFBUMZJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=C)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Functionalization
A streamlined approach combines chlorination and thiolation in a single pot, reducing isolation steps. This method employs POCl₃ followed by direct addition of the thiol and base, achieving comparable yields (68–70%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation step, reducing reaction time by 50% while maintaining yields at 75–80%.
Challenges and Optimization
-
Regioselectivity : Competing substitutions at positions 3 and 7 are mitigated by steric guidance from the tert-butyl group.
-
Thiol Stability : 2-methylprop-2-en-1-thiol is prone to oxidation; thus, reactions are conducted under nitrogen with fresh reagents.
-
Scalability : Batch size exceeding 100 g necessitates strict temperature control to prevent exothermic side reactions.
Industrial-Scale Considerations
Pilot-scale synthesis (≥1 kg) employs continuous flow reactors for the chlorination and thiolation steps, enhancing heat transfer and reproducibility. Key parameters include:
-
Residence Time : 20 minutes (chlorination), 40 minutes (thiolation)
-
Throughput : 500 g/hour
-
Overall Yield : 62–65%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or chlorinating agents[][3].
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit kinase enzymes by binding to their active sites, leading to altered cellular signaling and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis at Key Positions
The table below highlights structural variations in analogues and their implications:
Key Observations:
- Position 7 :
- Sulfanyl group (target compound): Balances polarity and lipophilicity. The allyl chain (2-methylprop-2-en-1-yl) may enhance metabolic stability compared to amine or halogen groups.
- Amine derivatives (): Improve solubility but may reduce membrane permeability.
- Halogens (): Facilitate nucleophilic substitution reactions for further derivatization.
- Position 3 :
- 4-Chlorophenyl (target compound and others): Common in kinase inhibitors due to hydrophobic and π-π stacking interactions.
- Fluorophenyl/trifluoromethyl (): Enhance binding via halogen bonding or fluorine-specific interactions.
Biological Activity
The compound 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C17H22ClN3S, with a molecular weight of approximately 373.88 g/mol. Its structure features a pyrazolo ring fused with a pyrimidine ring , along with functional groups such as tert-butyl, chlorophenyl, and sulfanyl moieties. These structural elements contribute to its diverse chemical reactivity and biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C17H22ClN3S |
| Molecular Weight | 373.88 g/mol |
| Key Functional Groups | Tert-butyl, 4-chlorophenyl, sulfanyl |
Antimicrobial Properties
Research indicates that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.
The compound's mechanism of action is thought to involve interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies have predicted binding affinities that suggest modulation of target activity could lead to significant biological effects. However, detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of pyrazolo compounds exhibited notable antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing moderate to strong inhibitory effects against these pathogens .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Strong inhibitory activity was reported, indicating potential applications in treating conditions related to these enzymes .
- Antiviral Activity : Preliminary investigations into the antiviral properties of similar pyrazolo derivatives have shown promising results against viral pathogens, suggesting that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine may also possess antiviral capabilities .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for higher yields and purity. Common synthetic routes include:
- Reaction of appropriate starting materials under controlled conditions.
- Purification through crystallization processes.
Related Compounds
Several compounds share structural similarities with 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | Similar core structure | Variation in piperazine moiety may influence biological activity |
| 3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine | Contains a triazole ring | Different heterocyclic framework may lead to distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
